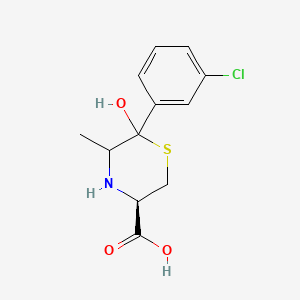

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid

Beschreibung

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid is a thiomorpholine derivative with a stereochemically defined R-configuration at the 3-position. Its structure features a 3-chlorophenyl group, a hydroxyl group at C6, and a methyl substituent at C5, contributing to its unique physicochemical and pharmacological properties. This compound is primarily recognized as a key intermediate or impurity in the synthesis of Bupropion (an antidepressant) and its metabolites . The stereochemistry at C3, C5, and C6 significantly influences its biological activity, metabolic stability, and analytical detection profiles .

Eigenschaften

IUPAC Name |

(3R)-6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16)/t7?,10-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKIHEHYUSKICU-HLIOBJQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(SC[C@H](N1)C(=O)O)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747344 | |

| Record name | (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-57-6 | |

| Record name | (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiomorpholine ring can be formed through the reaction of a chlorophenyl-substituted amine with a suitable thiol under acidic or basic conditions. The hydroxyl and carboxylic acid groups are introduced through subsequent oxidation and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Structure

The compound features a morpholine ring substituted with a chlorophenyl group and a carboxylic acid functional group, which contributes to its biological activity.

Antidepressant Activity

Research indicates that derivatives of (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid may exhibit antidepressant-like effects. This is due to its structural similarity to Bupropion, which acts on the norepinephrine and dopamine pathways in the brain. Studies have shown that modifications to the morpholine structure can enhance pharmacological efficacy and reduce side effects associated with traditional antidepressants .

Neuropsychiatric Disorders

The compound has been explored for its potential in treating various neuropsychiatric disorders such as schizophrenia and depression. Its mechanism involves inhibition of glycine transporters and modulation of d-amino acid oxidase, which are crucial for neurotransmitter balance .

Intermediate in Synthesis

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid serves as an important intermediate in synthesizing other pharmaceutical compounds. Its unique functional groups allow for further chemical modifications, making it valuable in the development of new therapeutic agents .

Quality Control

In pharmaceutical manufacturing, this compound is used as a reference standard for quality control of Bupropion formulations. Its presence as an impurity must be monitored to ensure the safety and efficacy of the final product .

Data Table: Applications Overview

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal demonstrated that modifications to the morpholine structure of (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid resulted in compounds with enhanced affinity for dopamine receptors, suggesting improved antidepressant activity compared to traditional therapies .

Case Study 2: Neurotransmitter Modulation

Research conducted on animal models indicated that this compound could significantly alter levels of serotonin and norepinephrine, leading to improved mood regulation. These findings align with its proposed use in treating mood disorders .

Case Study 3: Quality Control in Pharmaceuticals

A comprehensive analysis highlighted the importance of monitoring (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid levels in Bupropion products to prevent adverse effects caused by impurities. The study established acceptable limits for this impurity in pharmaceutical formulations .

Wirkmechanismus

The mechanism of action of (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Synthetic Challenges : The stereochemical complexity of thiomorpholine derivatives necessitates precise chiral separation techniques, as evidenced by HPLC methods with dual-phase retention protocols .

- Regulatory Considerations : Impurity limits for stereoisomers (≤0.3–0.5%) underscore the importance of stringent quality control in API manufacturing .

Biologische Aktivität

(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid, a compound related to Bupropion, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a thiomorpholine ring, which contributes to its biological activity. The presence of the chlorophenyl group is significant for its interaction with biological targets.

Research indicates that (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid acts primarily as an impurity in Bupropion formulations. Its structural similarity to Bupropion suggests it may influence neurotransmitter systems, particularly norepinephrine and dopamine reuptake inhibition, similar to its parent compound .

Pharmacological Effects

- Antidepressant Activity : As a Bupropion impurity, this compound may retain some antidepressant properties, potentially affecting mood regulation through dopaminergic pathways.

- Neuroprotective Effects : Preliminary studies suggest that thiomorpholine derivatives can exhibit neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells .

In Vitro Studies

In vitro assays have shown that (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid can modulate cellular signaling pathways related to apoptosis and survival in neuronal cell lines. These findings indicate a potential role in neurodegenerative disease models .

Case Studies

- Case Study 1 : A study involving patients treated with Bupropion highlighted the presence of this compound in plasma samples, suggesting its relevance in therapeutic monitoring and potential side effects related to its activity as a minor active metabolite .

- Case Study 2 : Toxicological assessments indicated that while the compound is generally well-tolerated, high concentrations may lead to adverse effects such as increased heart rate and anxiety in sensitive individuals .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₃S |

| Molecular Weight | 287.76 g/mol |

| CAS Number | Not specified |

| Related Compound | Bupropion |

| Biological Activity | Observations |

|---|---|

| Antidepressant | Potentially similar to Bupropion |

| Neuroprotective | Reduces oxidative stress |

| Toxicity | Generally well-tolerated |

Q & A

Q. What protocols ensure reproducibility in synthesizing analogs for structure-activity relationship (SAR) studies?

- Answer: Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates rigorously (TLC, NMR). For SAR, systematically vary substituents at positions 5 (methyl) and 6 (hydroxy), as in and . Use statistical tools (e.g., Design of Experiments) to optimize reaction parameters and minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.